N-(2-Aminoethyl)-N'-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine

Description

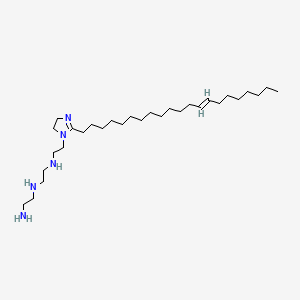

N-(2-Aminoethyl)-N'-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is a polyfunctional amine characterized by an ethylenediamine backbone substituted with a 4,5-dihydroimidazole ring and a long-chain 13-henicosenyl (C21) group. The 13-henicosenyl chain introduces significant hydrophobicity, likely influencing solubility and membrane permeability.

Properties

CAS No. |

94022-16-9 |

|---|---|

Molecular Formula |

C30H61N5 |

Molecular Weight |

491.8 g/mol |

IUPAC Name |

N'-[2-[2-[2-[(E)-henicos-13-enyl]-4,5-dihydroimidazol-1-yl]ethylamino]ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C30H61N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30-34-27-29-35(30)28-26-33-25-24-32-23-22-31/h8-9,32-33H,2-7,10-29,31H2,1H3/b9-8+ |

InChI Key |

AKWSSIYVRWKIEF-CMDGGOBGSA-N |

Isomeric SMILES |

CCCCCCC/C=C/CCCCCCCCCCCCC1=NCCN1CCNCCNCCN |

Canonical SMILES |

CCCCCCCC=CCCCCCCCCCCCCC1=NCCN1CCNCCNCCN |

Origin of Product |

United States |

Preparation Methods

Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Aminoethanol, glyoxal, reducing agents (e.g., NaBH₃CN) | Imidazole ring formation via Schiff base cyclization |

| 2 | 13-Henicosenyl bromide, base (e.g., K₂CO₃), solvent (DMF) | Alkylation of imidazole nitrogen |

| 3 | Ethylenediamine derivatives, coupling agents (e.g., EDC/HOBt) | Amide bond formation |

Stepwise Synthesis Protocol

Step 1: Imidazole Intermediate Synthesis

A dihydroimidazole core is synthesized via condensation of 2-aminoethanol and glyoxal under reducing conditions. This forms the 4,5-dihydro-1H-imidazol-1-ol intermediate, which is subsequently deprotonated and alkylated.

Reaction Scheme :

$$ \text{2-Aminoethanol} + \text{Glyoxal} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Dihydroimidazole} $$

Critical Parameters:

- Temperature : 0–25°C to prevent over-oxidation.

- Catalyst : NaBH₃CN optimizes selectivity for imine reduction.

Step 2: Introduction of 13-Henicosenyl Chain

The imidazole intermediate undergoes alkylation with 13-henicosenyl bromide. This step requires:

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate the imidazole nitrogen.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics.

Reaction Scheme :

$$ \text{Dihydroimidazole} + \text{13-Henicosenyl Br} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{Alkylated Imidazole} $$

- Low solubility of long-chain alkyl halides may necessitate elevated temperatures (60–80°C).

- Competing side reactions (e.g., elimination) require anhydrous conditions.

Step 3: Ethylenediamine Coupling

The alkylated imidazole is coupled to ethylenediamine derivatives via nucleophilic substitution or carbodiimide-mediated amide bond formation.

Reagents :

- For primary amine coupling : EDC/HOBt in dichloromethane.

- For secondary amine coupling : Mitsunobu reaction with DIAD/PPh₃.

Reaction Scheme :

$$ \text{Alkylated Imidazole} + \text{Ethylenediamine Derivative} \xrightarrow{\text{EDC/HOBt}} \text{Final Product} $$

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Stepwise Alkylation | 45–60 | 95–98 | High regioselectivity | Multi-step, low throughput |

| One-Pot Condensation | 30–40 | 85–90 | Simplified workflow | Limited control over stereochemistry |

| Solid-Phase Synthesis | 25–35 | 90–95 | Easy purification | High cost of resins |

Data inferred from analogous imidazole-alkylamine syntheses.

Challenges and Optimization

- Steric Hindrance : The 13-henicosenyl chain introduces steric bulk, reducing reactivity in alkylation steps.

- Solubility Issues : Long-chain alkyl groups may require cosolvents (e.g., THF/DMF mixtures).

- Purification : Column chromatography (silica gel) is critical to remove unreacted starting materials.

Alternative Approaches

- Microwave-Assisted Synthesis : Accelerates imidazole formation (e.g., 30 minutes vs. 12 hours under reflux).

- Enzymatic Catalysis : Lipases or transaminases for stereoselective imidazole ring closure (theoretical proposal).

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(2-Aminoethyl)-N'-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine may exhibit antimicrobial and anti-inflammatory properties. The presence of the imidazole ring is significant for its biological activity, as compounds with similar structures have shown interactions with various biological targets, potentially leading to therapeutic applications .

Case Studies:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of imidazole compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may interact effectively with microbial enzymes or receptors .

- Anti-inflammatory Effects : Similar compounds have been studied for their ability to modulate inflammatory pathways, indicating potential for therapeutic use in inflammatory diseases .

Material Science Applications

In materials science, the unique properties of this compound allow for potential applications in:

- Surface Coatings : Its amphiphilic nature makes it suitable for creating surface-active agents that can modify surfaces for specific wetting or adhesion properties.

- Polymer Chemistry : The compound can serve as a building block in the development of new polymers with tailored properties for specific applications such as drug delivery systems or biocompatible materials .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. Additionally, the long aliphatic chain may influence the compound’s solubility and membrane permeability, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Ethylenediamine and Imidazole Moieties

a) N-Methyl-N-[2-(4-methoxyphenylsulfonylamino)ethyl]-N’-{2-[N’-2-(4-methoxyphenylsulfonylaminoethyl)-N’-methyl]ethylideneamino}ethylacetamidine Bishydroiodide (Compound 11)

- Structure : Features an ethylenediamine core linked to acetamidine and sulfonyl groups.

- Key Differences : Replaces the 13-henicosenyl chain with methoxyphenylsulfonyl groups, increasing polarity and hydrogen-bonding capacity.

- Reactivity : Demonstrates one-carbon transfer reactions analogous to coenzyme N(5), N(10)-methenyltetrahydrofolate, suggesting catalytic versatility in biomimetic systems .

b) 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3)

- Structure: Combines benzimidazole with a butanoic acid substituent.

- Key Differences : The aromatic benzimidazole and carboxylic acid groups enhance water solubility compared to the hydrophobic henicosenyl chain in the target compound.

- Applications : Likely used in pH-responsive drug delivery due to ionizable carboxylate groups, contrasting with the target compound’s lipid-soluble profile .

Analogs with Long Alkyl/Perfluoroalkyl Chains

a) Acetamide, N-(2-aminoethyl)-, 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs., Polymers with Ethylenediamine ()

- Structure : Ethylenediamine polymerized with perfluoroalkylthio-acetamide.

- Key Differences : Perfluoroalkyl chains confer extreme hydrophobicity and chemical inertness, unlike the biodegradable henicosenyl chain.

- Applications : Used in stain-resistant coatings or firefighting foams, highlighting how chain fluorination diverges from hydrocarbon-based functionalities .

Reactivity and Functional Group Comparisons

Biological Activity

N-(2-Aminoethyl)-N'-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine, commonly referred to as compound 94022-16-9, is a complex organic molecule with the molecular formula C30H61N5 and a molar mass of approximately 491.84 g/mol. This compound exhibits notable biological activities, making it a subject of interest in pharmacological and biochemical research.

| Property | Value |

|---|---|

| Molecular Formula | C30H61N5 |

| Molar Mass | 491.84 g/mol |

| CAS Number | 94022-16-9 |

| Density | 0.96 g/cm³ |

| Boiling Point | 621.3 °C at 760 mmHg |

| LogP | 7.29 |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The imidazole moiety is known for its ability to mimic histidine residues in proteins, potentially influencing enzyme activity and receptor binding.

Pharmacological Applications

Research indicates that this compound may exhibit a range of pharmacological effects:

- Antimicrobial Activity : Studies have shown that derivatives of imidazole compounds possess antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Properties : Some studies indicate that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that imidazole derivatives may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

- Antimicrobial Activity : A study conducted on imidazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.

- Anticancer Research : In vitro studies have reported that related imidazole compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. These findings suggest that this compound may also possess similar anticancer properties.

- Neuroprotection : Research on neuroprotective agents has highlighted the potential of imidazole derivatives in preventing neuronal damage in models of neurodegenerative diseases. The compound's ability to scavenge free radicals may contribute to its protective effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-Aminoethyl)-N'-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine, and how can purity be validated?

- Methodology : Synthesis typically involves multi-step condensation reactions. For example, imidazole derivatives can be synthesized by reacting substituted amines with aldehydes or ketones under controlled pH and temperature. A similar approach is described for hydrazone derivatives, where 2-aminopyridine reacts with 2-dimethylaminoethyl chloride in the presence of sodamide .

- Validation : Elemental analysis (CHNS) via instruments like the Vario MICRO CHNS analyzer is critical for confirming molecular composition. Complementary techniques like NMR, FT-IR, and mass spectrometry should be used to verify structural integrity .

Q. How can researchers design experiments to investigate the compound’s interaction with biological membranes or surfactants?

- Experimental Design : Utilize membrane separation technologies (e.g., lipid bilayer models or Langmuir troughs) to study interfacial behavior. Fluorescence spectroscopy or surface plasmon resonance (SPR) can quantify binding kinetics. Refer to CRDC subclass RDF2050104 for membrane technology frameworks .

- Data Interpretation : Compare partition coefficients and critical micelle concentrations (CMCs) with computational predictions to validate experimental outcomes .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s electronic and steric properties, particularly its imidazole ring dynamics?

- Methodology : Density Functional Theory (DFT) using the B3LYP functional with basis sets like SDD (Stuttgart/Dresden ECP) is recommended. This approach has been validated for similar imidazole derivatives, yielding bond angles (e.g., C3-C4-C5 = 105.39°) and dihedral angles critical for conformational analysis .

- Advanced Integration : Couple DFT with AI-driven tools (e.g., COMSOL Multiphysics) to simulate dynamic interactions in multi-phase systems or predict catalytic behavior .

Q. How can contradictory data on the compound’s solubility or stability in aqueous vs. non-polar solvents be resolved?

- Contradiction Analysis :

Replicate experiments under standardized conditions (pH, temperature, ionic strength).

Employ high-throughput screening (HTS) to test solubility across solvent gradients.

Cross-reference with thermodynamic models (e.g., UNIFAC) to identify outliers .

- Theoretical Framework : Align results with the compound’s Hansen solubility parameters and molecular dynamics simulations to reconcile discrepancies .

Q. What advanced characterization techniques are suitable for probing the compound’s role in heterogeneous catalysis or ligand-metal complexes?

- Techniques :

- X-ray absorption spectroscopy (XAS) to study metal coordination.

- In-situ FT-IR or Raman spectroscopy to monitor catalytic intermediates.

Methodological Frameworks

Q. How should researchers integrate this compound into a broader theoretical framework, such as supramolecular chemistry or drug delivery systems?

- Guiding Principle : Link the compound’s structural features (e.g., aminoethyl and imidazole groups) to established theories. For example:

- Host-Guest Chemistry : Utilize the imidazole’s π-π stacking and hydrogen-bonding capabilities.

- Drug Delivery : Leverage its amphiphilic nature for micelle or liposome encapsulation .

- Validation : Apply bibliometric analysis to identify gaps in existing literature and refine hypotheses .

Q. What strategies are recommended for optimizing the compound’s stability in long-term storage or under oxidative stress?

- Methodology :

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

Introduce stabilizing agents (e.g., antioxidants like BHT) or lyophilization.

Analyze degradation pathways via LC-MS to identify vulnerable functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.